5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 3-fluoro-4-methoxyphenyl group in this compound imparts unique chemical and biological properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-4-methylisoxazole typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable halide precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted isoxazole derivatives .
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyacetophenone
- 3-Fluoro-4-methoxyphenyl isoxazole derivatives
Uniqueness
5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole is unique due to its specific structural features, such as the presence of the 3-fluoro-4-methoxyphenyl group and the isoxazole ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H10FNO2 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10FNO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3 |
InChI Key |
ZAWDSOUOHKQEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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